(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt is a compound that has garnered attention in chemical research due to its unique structure and potential applications. The compound is characterized by the molecular formula and a molecular weight of 297.27 g/mol. It is primarily utilized in various scientific studies, particularly in pharmacological contexts.
This compound is classified under the category of piperidine derivatives, which are known for their biological activity. The compound's CAS number is 1449117-49-0, and it can be found in chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications .
The synthesis of (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt typically involves several steps, utilizing standard organic synthesis techniques. The general approach includes:
Technical details regarding specific reagents and conditions would vary based on the laboratory protocols employed.
The molecular structure of (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt can be represented using various notations:
InChI=1S/C9H17N3O.C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);(H,6,7)/t7-,8+;/m0./s1C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)OThe stereochemistry is significant; it is specified as (3S,4R), indicating the configuration around the chiral centers in the piperidine ring .
(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt can participate in various chemical reactions typical for amides and piperidine derivatives:
These reactions are essential for further modifications and exploring biological activities.
The mechanism of action for (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt is primarily studied in pharmacological contexts. It may interact with specific receptors or enzymes within biological systems, leading to desired therapeutic effects. Detailed studies are required to elucidate its exact pathways and interactions at the molecular level.
Key physical and chemical properties of (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt include:
Further characterization techniques such as NMR spectroscopy or mass spectrometry could provide additional insights into its properties.
(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt finds various applications in scientific research:
The versatility of this compound underscores its potential significance in advancing chemical and medicinal research .
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7